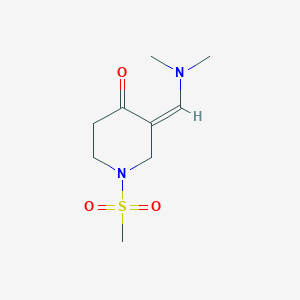![molecular formula C11H10F3NO B13087611 Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]- CAS No. 177750-09-3](/img/structure/B13087611.png)
Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a vinyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amide precursor under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the aldehyde to form the desired product through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Epoxides: and from oxidation.
Saturated derivatives: from reduction.
Substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism by which N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE
- N-(4-(TRIFLUOROMETHYL)PHENYL)VINYLAMINE
- N-(4-(TRIFLUOROMETHYL)PHENYL)ETHANAMIDE
Uniqueness
N-(1-(4-(TRIFLUOROMETHYL)PHENYL)VINYL)ACETAMIDE is unique due to the presence of both the vinyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
177750-09-3 |
|---|---|
Formule moléculaire |
C11H10F3NO |
Poids moléculaire |
229.20 g/mol |
Nom IUPAC |
N-[1-[4-(trifluoromethyl)phenyl]ethenyl]acetamide |
InChI |
InChI=1S/C11H10F3NO/c1-7(15-8(2)16)9-3-5-10(6-4-9)11(12,13)14/h3-6H,1H2,2H3,(H,15,16) |
Clé InChI |
KHNXDYZNFVIWAG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(=C)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


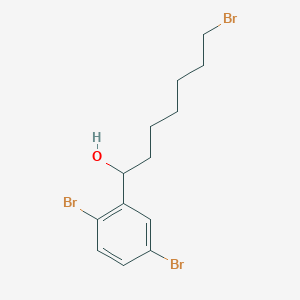
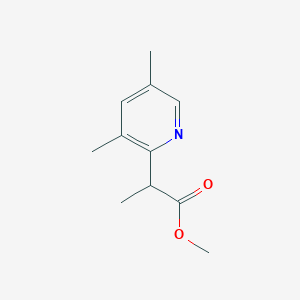
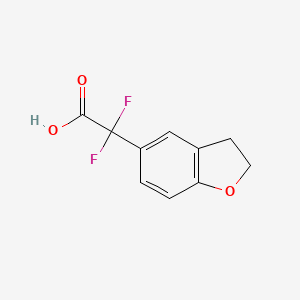

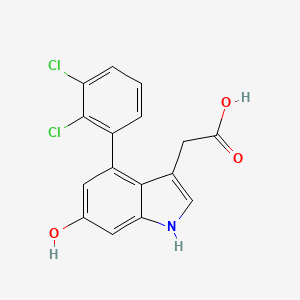
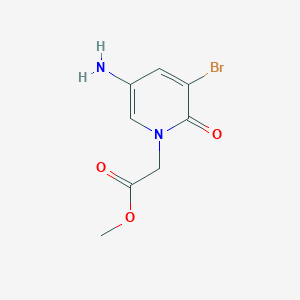
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
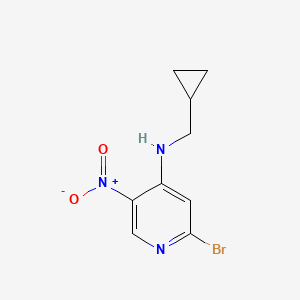
![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)
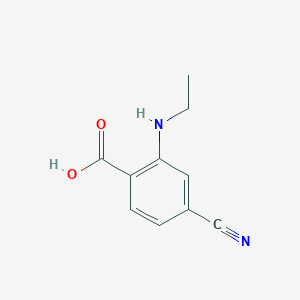
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

